![molecular formula C14H13N3O4S B5138694 N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide is a synthetic compound that has drawn the attention of researchers due to its potential applications in the field of medicine. The compound is a hydrazone derivative and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound.
Direcciones Futuras
There are several future directions for the research of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide. One of the directions is to study the compound's potential use in the treatment of other diseases such as inflammation and microbial infections. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide involves the reaction of 2-hydrazinyl-2-oxoacetic acid with 2-methoxybenzoyl chloride and 2-thiophenecarbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been studied extensively for its potential use in the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-10-6-3-2-5-9(10)15-13(19)14(20)17-16-12(18)11-7-4-8-22-11/h2-8H,1H3,(H,15,19)(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZEVWHEPZBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

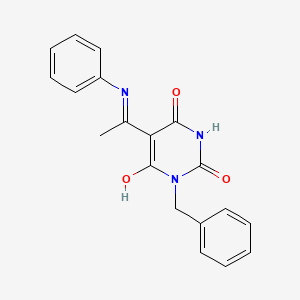
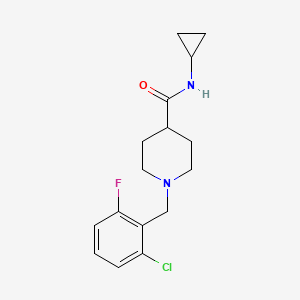
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)
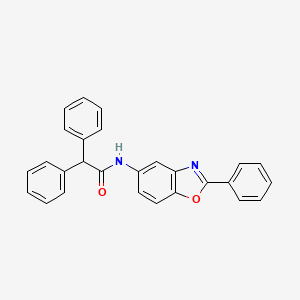
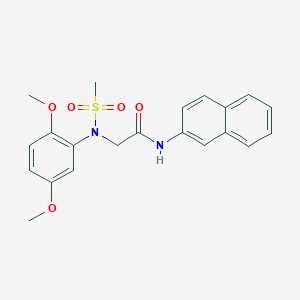
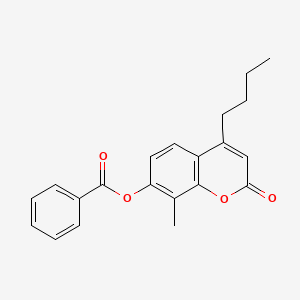
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)
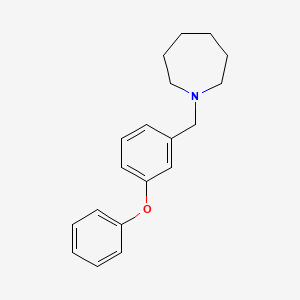
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)
![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)


